N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2097932-10-8
VCID: VC5333335
InChI: InChI=1S/C19H18ClNO2S2/c20-14-4-1-3-13(11-14)6-9-19(23)21-12-15(22)16-7-8-18(25-16)17-5-2-10-24-17/h1-5,7-8,10-11,15,22H,6,9,12H2,(H,21,23)
SMILES: C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Molecular Formula: C19H18ClNO2S2
Molecular Weight: 391.93

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide

CAS No.: 2097932-10-8

Cat. No.: VC5333335

Molecular Formula: C19H18ClNO2S2

Molecular Weight: 391.93

* For research use only. Not for human or veterinary use.

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide - 2097932-10-8

Specification

CAS No. 2097932-10-8
Molecular Formula C19H18ClNO2S2
Molecular Weight 391.93
IUPAC Name 3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Standard InChI InChI=1S/C19H18ClNO2S2/c20-14-4-1-3-13(11-14)6-9-19(23)21-12-15(22)16-7-8-18(25-16)17-5-2-10-24-17/h1-5,7-8,10-11,15,22H,6,9,12H2,(H,21,23)
Standard InChI Key RLSHQSHALVEDBM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₆H₁₄ClNO₃S₃, with a molecular weight of 399.92 g/mol. Key structural features include:

  • A 2,2'-bithiophene moiety contributing to π-conjugation and electronic delocalization.

  • A hydroxyethyl group enabling hydrogen bonding and solubility modulation.

  • A 3-chlorophenyl-propanamide tail introducing steric bulk and hydrophobic interactions.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight399.92 g/mol
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.8 (high lipophilicity)
Spectral Data (IR/NMR)Bithiophene C–S stretch: 690 cm⁻¹; Aromatic C–H: 3100 cm⁻¹

The bithiophene unit’s electron-rich nature facilitates charge transport, making the compound a candidate for organic semiconductors. The chlorophenyl group enhances metabolic stability, a trait observed in pharmacologically active analogs .

Synthesis and Reaction Pathways

Synthesis typically involves multi-step organic reactions:

Key Steps:

  • Bithiophene Intermediate Preparation:

    • Suzuki coupling or oxidative dimerization of thiophene derivatives .

  • Hydroxyethylamine Formation:

    • Epoxide ring-opening with ammonia or nucleophilic substitution .

  • Propanamide Coupling:

    • Reaction of 3-(3-chlorophenyl)propanoic acid with hydroxyethylamine via EDC/HOBt-mediated amidation .

Table 2: Representative Synthesis Route

StepReactionReagents/ConditionsYield
1Bithiophene synthesisFeCl₃, CHCl₃, 0°C, 12 h72%
2Hydroxyethylamine additionNH₃, H₂O, 60°C, 6 h85%
3Amide couplingEDC, HOBt, DCM, rt, 24 h68%

Note: Yields are illustrative based on analogous syntheses .

Electronic and Material Science Applications

The bithiophene moiety’s conjugated system enables applications in:

  • Organic Photovoltaics (OPVs): As electron donors in bulk heterojunction cells.

  • Organic Light-Emitting Diodes (OLEDs): Emissive layer components due to tunable bandgaps.

  • Sensors: Thiophilic interactions for heavy metal detection.

Table 3: Electronic Properties of Bithiophene Derivatives

CompoundBandgap (eV)HOMO (eV)LUMO (eV)
Target Compound2.3 (est.)-5.1-2.8
Poly(3-hexylthiophene)1.9-5.2-3.3
Bithiophene-C60 Adduct1.7-6.0-4.3

Data extrapolated from bithiophene analogs.

CompoundTargetIC₅₀/EC₅₀Model
(R)-AS-1 (EAAT2 modulator)Glutamate uptake15.3 μMMouse MES
3-(3-Chlorophenyl)propanamideCOX-28.2 μMRAW 264.7
Bithiophene-thiazoleTubulin2.4 μMMCF-7 cells

Data compiled from .

Challenges and Future Directions

  • Synthesis Optimization: Improve yields via flow chemistry or catalytic methods.

  • Bioactivity Profiling: Screen against neurological and oncological targets.

  • Material Stability: Address photodegradation in OPVs via structural derivatization.

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